

2-(4-Hydroxypiperidin-1-yl)acetic acid molecular weight and formula

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Compound of Interest

Compound Name: 2-(4-Hydroxypiperidin-1-yl)acetic acid

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An In-depth Technical Guide to **2-(4-Hydroxypiperidin-1-yl)acetic Acid**: A Versatile Scaffold in Modern Drug Discovery

Abstract

2-(4-Hydroxypiperidin-1-yl)acetic acid is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique structural features—a secondary amine integrated into a piperidine ring, a hydroxyl group for further functionalization, and a carboxylic acid moiety—make it an exceptionally versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its core molecular properties, a detailed, field-proven synthetic protocol, and explores its application in the development of advanced therapeutic agents, substantiated by recent findings in medicinal chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Core Molecular Profile

2-(4-Hydroxypiperidin-1-yl)acetic acid, also known by its CAS Number 168159-33-9, is a non-commercial chemical compound valued for its role as an intermediate in organic synthesis. [1] The molecule incorporates a hydrophilic character due to the presence of hydroxyl and carboxylic acid groups, which are key features for designing molecules with specific pharmacokinetic profiles.

Physicochemical and Structural Data

The fundamental properties of the molecule are summarized below. These computed descriptors are critical for medicinal chemists in the initial stages of drug design, particularly for predicting solubility, permeability, and potential for hydrogen bonding interactions with biological targets.

Property	Value	Reference
Molecular Formula	C7H13NO3	[2]
Molecular Weight	159.18 g/mol	[2]
IUPAC Name	2-(4-hydroxypiperidin-1-yl)acetic acid	[2]
SMILES	<chem>C1CN(CCC1O)CC(=O)O</chem>	[2]
InChIKey	OMWHXJYPAIQNIX-UHFFFAOYSA-N	[2]
Exact Mass	159.08954328 Da	[2]
XLogP3	-3.4	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	2	[2]

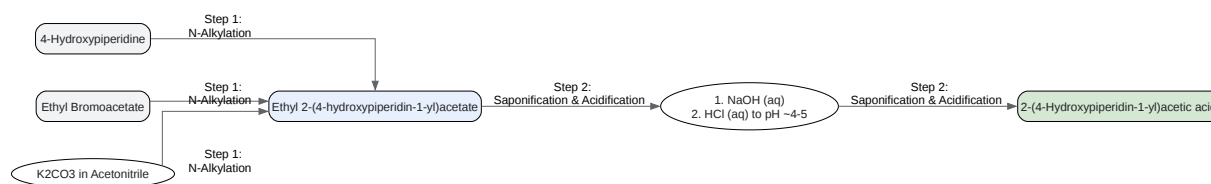
Synthesis and Characterization: A Self-Validating Protocol

The synthesis of **2-(4-Hydroxypiperidin-1-yl)acetic acid** is most effectively achieved via N-alkylation of 4-hydroxypiperidine. The following protocol describes a robust and reliable method using an haloacetic acid ester, followed by saponification.

Rationale for Experimental Design

The choice of an ester, such as ethyl bromoacetate, as the alkylating agent is a critical decision rooted in chemical principles. Direct alkylation with bromoacetic acid would likely lead to undesirable acid-base reactions with the basic 4-hydroxypiperidine, reducing nucleophilicity and complicating the purification process. By using an ester, the reaction proceeds cleanly as a nucleophilic substitution. The subsequent hydrolysis of the ester to the desired carboxylic acid is a high-yielding and straightforward transformation. This two-step approach ensures a higher purity of the final product and is a self-validating system, as the progress of each step can be independently monitored and confirmed.

Visualized Synthesis Workflow



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Caption: Workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate (Intermediate)

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypiperidine (10.1 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (100 mL).

- **Addition of Reagent:** While stirring vigorously, add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise over 15 minutes at room temperature. The dropwise addition is crucial to control any potential exotherm.
- **Reaction:** Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
- **Monitoring:** The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane mobile phase. The disappearance of the 4-hydroxypiperidine spot indicates completion.
- **Work-up:** After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with acetonitrile (2 x 20 mL).
- **Purification:** Concentrate the combined filtrate under reduced pressure to yield a crude oil. The product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Saponification to **2-(4-Hydroxypiperidin-1-yl)acetic acid** (Final Product)

- **Hydrolysis:** Dissolve the crude ester from Step 1 in methanol (50 mL) and add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (25 mL).
- **Reaction:** Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the ester spot has completely disappeared.
- **Acidification:** Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 4-5 by the dropwise addition of 2M hydrochloric acid. This step is critical for protonating the carboxylate to form the final acid and must be done slowly to manage heat generation.
- **Isolation:** The product may precipitate upon acidification. If so, it can be collected by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
- **Purification:** The crude solid can be recrystallized from an ethanol/water mixture to yield the pure **2-(4-Hydroxypiperidin-1-yl)acetic acid** as a white crystalline solid. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry

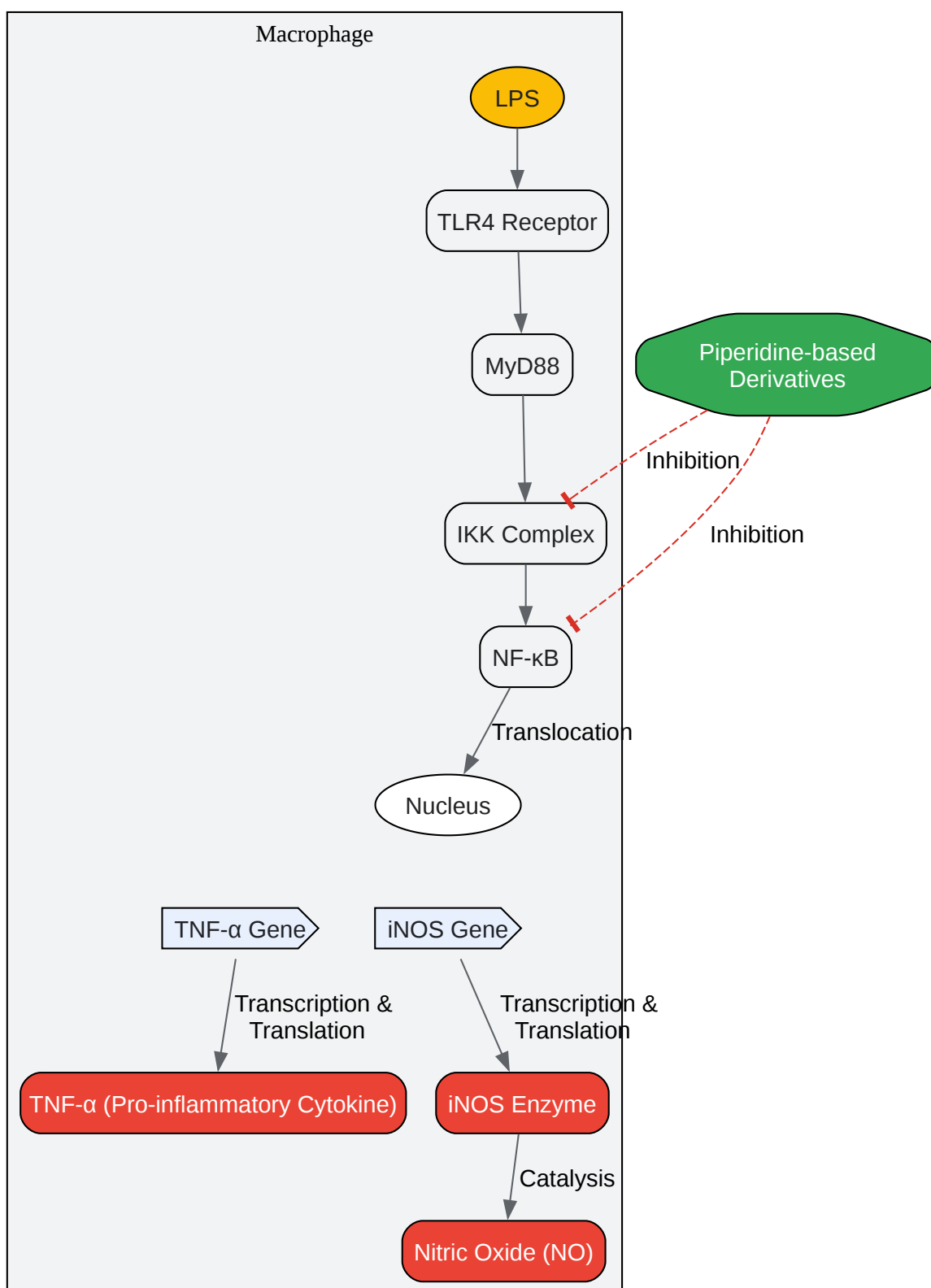
The true value of **2-(4-Hydroxypiperidin-1-yl)acetic acid** lies in its role as a versatile scaffold. The three key functional groups can be independently modified to explore chemical space and optimize biological activity, making it a privileged fragment in drug discovery.

Case Study: Development of Novel Anti-Inflammatory Agents

Recent research has demonstrated the utility of the piperidine scaffold in creating potent anti-inflammatory agents.^[3] In a study, a novel series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives was designed and synthesized.^[3] These compounds were evaluated for their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.^[3] Several compounds exhibited potent inhibitory activity, with one derivative, compound 6e, showing an IC₅₀ of 0.86 μ M for NO inhibition and 1.87 μ M for TNF- α inhibition.^[3]

This work underscores how the piperidiny acetic acid core can be elaborated to target key inflammatory pathways. The piperidine ring acts as a central scaffold, while the other parts of the molecule are modified to interact with the biological target.

Visualized Signaling Pathway of Inhibition



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Caption: LPS-induced pro-inflammatory signaling and point of inhibition.

Case Study: Scaffolding for Antibacterial Peptides

The piperidine ring is also a valuable component in the design of peptidomimetics. A study on derivatives of the related 2-(4-aminopiperidin-4-yl)acetic acid demonstrated potent antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA).^[4] In this research, the piperidine-based amino acid was conjugated with lauric acid, creating lipopeptides.^[4] These molecules were shown to eliminate MRSA in a time- and concentration-dependent manner by disrupting the bacterial membrane, a mechanism confirmed by scanning electron microscopy.^[4] This highlights the utility of the piperidine core in orienting functional groups to achieve specific biological outcomes, such as creating amphipathic structures that can interact with and disrupt microbial cell membranes.

Conclusion and Future Directions

2-(4-Hydroxypiperidin-1-yl)acetic acid is more than a simple chemical intermediate; it is a foundational building block for the construction of complex and biologically active molecules. Its proven utility in the development of anti-inflammatory and antibacterial compounds showcases its potential. Future research will likely see this scaffold employed in an even wider range of therapeutic areas. The hydroxyl and carboxylic acid handles provide facile entry points for combinatorial library synthesis, enabling the rapid exploration of structure-activity relationships. Furthermore, its application in the development of PROTACs, antibody-drug conjugates, and other advanced therapeutic modalities represents a promising frontier for this versatile and valuable compound.

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